Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

説明

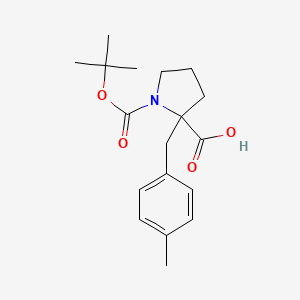

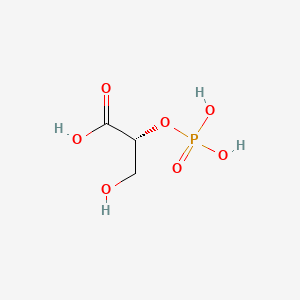

“1-Boc-2-(4-methylbenzyl)-2-pyrrolidinecarboxylic acid” is a chemical compound that is used as a building block in organic synthesis . It is also known by the synonyms “Boc-α-(4-methylbenzyl)-DL-Pro-OH” and "1-Boc-2-(4-methylbenzyl)-2-pyrrolidincarbonsäure" .

Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach involves a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Chemical Reactions Analysis

The chemical reactions involving this compound include the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .科学的研究の応用

Photocatalysis and Material Science

- (BiO)2CO3-Based Photocatalysts : Research on (BiO)2CO3 (BOC) highlights its potential in various fields, including healthcare, photocatalysis, and as sensors. The modification strategies to enhance BOC's visible light-driven photocatalytic performance suggest a methodological approach that could be applicable to related compounds for enhancing their functionality in similar applications (Zilin Ni et al., 2016).

Biomedical Applications

- Antioxidant Activity Determination : The review on analytical methods for determining antioxidant activity indicates the broad interest in quantifying the antioxidant potential of chemical compounds, which could be relevant for evaluating the biochemical or medical applications of 1-Boc-2-(4-methylbenzyl)-2-pyrrolidinecarboxylic acid (I. Munteanu & C. Apetrei, 2021).

Environmental Science

- Degradation of Organic Pollutants : Studies on the enzymatic approach to degrade organic pollutants, where redox mediators enhance the degradation efficiency, suggest a potential area of research for examining how 1-Boc-2-(4-methylbenzyl)-2-pyrrolidinecarboxylic acid might interact in environmental contexts or as part of degradation processes (Maroof Husain & Q. Husain, 2007).

Analytical Chemistry

- Sugars in Marine Samples : The historical perspective on analytical methods for determining sugars in marine samples provides insight into the evolution of analytical techniques that might be relevant for analyzing 1-Boc-2-(4-methylbenzyl)-2-pyrrolidinecarboxylic acid in complex biological or environmental matrices (C. Panagiotopoulos & R. Sempéré, 2005).

将来の方向性

特性

IUPAC Name |

2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTOVEWXHUWHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)

![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)